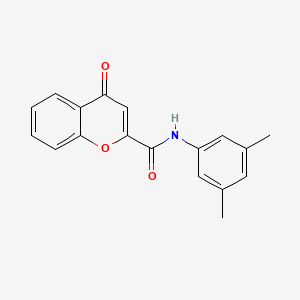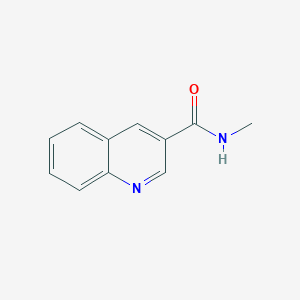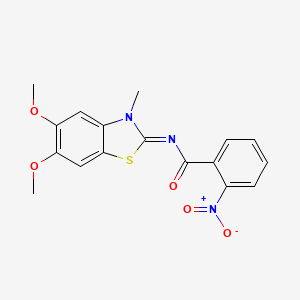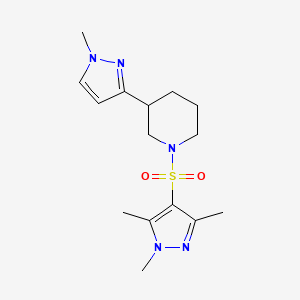
N-(3,5-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, UV-Vis, and X-ray crystallography to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, molar mass, and other relevant properties .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
One area of application involves the synthesis and catalytic use of related chromene derivatives. For example, a study outlines the synthesis of bis(carboxamide) proligands derived from diamino-dimethylbiphenyl, exploring their application in catalytic hydroamination/cyclization of aminoalkenes. These compounds exhibit varying degrees of catalytic activity, influenced by their structural characteristics and the metal complexes formed during reactions (Gott et al., 2007).
Fluorescent Chemosensors
Another significant application is in the development of fluorescent chemosensors. A novel coumarin-based compound has been proposed as an efficient fluorescent probe for selective detection of Cu(II) ions over other metal ions in aqueous solutions. The enhanced fluorescence observed in the presence of Cu(II) ions underscores its potential in environmental monitoring and analytical chemistry (Bekhradnia et al., 2016).
Pharmacological Research
In pharmacological contexts, chromone derivatives have been investigated for their monoamine oxidase B inhibitory activity, which is relevant in treating neurodegenerative diseases. A study highlighted the synthesis of a small library of chromone derivatives, identifying compounds with potent and selective inhibitory activities. This research provides insights into the structural requirements for activity and the potential of these compounds in therapeutic applications (Reis et al., 2016).
Green Chemistry and Sustainable Synthesis
The emphasis on sustainable chemistry is evident in research focused on developing eco-friendly synthetic methods for chromene derivatives. A study presented a novel one-pot method for synthesizing chromene-3-carboxamide derivatives, highlighting the efficiency and atom economy of the process. This approach aligns with the principles of green chemistry, aiming to reduce environmental impact while achieving high yields of biologically active compounds (Proença & Costa, 2008).
Antioxidant and Antibacterial Activities
Research has also explored the antioxidant and antibacterial properties of chromene derivatives. For instance, a study on the synthesis of indolyl-4H-chromene-3-carboxamides revealed their potential as antioxidant and antibacterial agents. The compounds demonstrated significant activity, offering a promising avenue for the development of new therapeutic agents (Subbareddy & Sumathi, 2017).
Wirkmechanismus
Target of Action
A structurally similar compound, 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-n-[(1s)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide, has been reported to interact with the tyrosine-protein kinase syk .
Mode of Action
It’s plausible that it may interact with its targets in a manner similar to related compounds, potentially leading to changes in cellular processes .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3,5-dimethylphenyl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-7-12(2)9-13(8-11)19-18(21)17-10-15(20)14-5-3-4-6-16(14)22-17/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAPZGDEAHHVJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-4-oxo-4H-chromene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyethyl)-2-[8-(3-methyl-1,2,4-oxadiazol-5-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]butanamide](/img/structure/B2953250.png)

![3-(4-Chlorophenyl)sulfanyl-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B2953252.png)

![2-Chloro-1-[4-(4-methoxyphenyl)-1,2,3,6-tetrahydropyridin-1-yl]ethan-1-one](/img/structure/B2953255.png)
![N-[4-(dimethylamino)phenyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2953256.png)

![9-(3,5-dimethylphenyl)-3-heptyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2953261.png)
![7-(4-Chloro-phenyl)-5-hydroxy-benzo[1,3]oxathiol-2-one](/img/structure/B2953262.png)
![2-chloro-N-[(5E)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2953263.png)

![Methyl 4,5-dimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2953269.png)

![8-(3,5-Dimethylphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2953271.png)